molecular formula C17H19ClN4O3 B2697612 1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide CAS No. 338413-89-1

1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide

Cat. No. B2697612
CAS RN: 338413-89-1
M. Wt: 362.81
InChI Key: KAUDUDQHDUDEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H19ClN4O3 and its molecular weight is 362.81. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-Inflammatory Agents

Research has shown that compounds structurally related to 1-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-4-piperidinecarboxamide have potential as analgesic and anti-inflammatory agents. A study by Abu‐Hashem et al. (2020) explored the synthesis of novel benzodifuranyl and other derivatives, demonstrating their efficacy as cyclooxygenase inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Properties

Compounds with a similar structure, particularly those containing a piperidine ring and pyridazine moiety, have been studied for their anticonvulsant properties. Georges et al. (1989) analyzed the structural and electronic properties of such compounds, indicating their potential use in anticonvulsant applications (Georges, Vercauteren, Evrard, & Durant, 1989).

HIV-1 Reverse Transcriptase Inhibitors

Research has also indicated the potential application of structurally related compounds as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Romero et al. (1994) described the synthesis and evaluation of such compounds, highlighting their potency in inhibiting HIV-1 (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Serotonin Receptor Antagonists

Some analogues of this compound act as serotonin receptor antagonists. Craven, Grahame-Smith, and Newberry (1994) reported on compounds like WAY-100635, which are potent and selective 5-HT1A receptor antagonists, suggesting potential applications in neuroscience research (Craven, Grahame-Smith, & Newberry, 1994).

Insecticidal Activity

Research by Bakhite et al. (2014) explored the insecticidal activity of pyridine derivatives, including compounds structurally similar to the one . Their study demonstrated that these compounds have significant aphidicidal activities, indicating their potential use in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

1-[5-chloro-1-(4-methoxyphenyl)-6-oxopyridazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-25-13-4-2-12(3-5-13)22-17(24)15(18)14(10-20-22)21-8-6-11(7-9-21)16(19)23/h2-5,10-11H,6-9H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUDUDQHDUDEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCC(CC3)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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